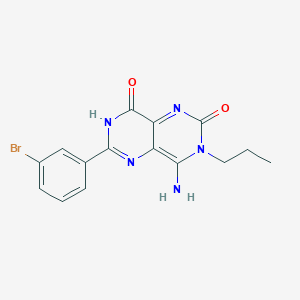
6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione is a useful research compound. Its molecular formula is C15H14BrN5O2 and its molecular weight is 376.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
A study explored the design, synthesis, and biological evaluation of various quinazolinediones, including compounds with structural similarities to the one , for their potential antitumor properties. These compounds showed significant potency against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines, indicating their potential as antitumor agents (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).
Antimicrobial Activity
Research into the synthesis and characterization of new heterocycles has led to the development of compounds with notable antimicrobial activities. For example, novel 6-ethoxy-6-oxido-3-oxo(thioxo)(imino)-5-substituted-2,7-dihydro-1,2,4-triazolo[3,4-e][1,2,3]diazaphospholes demonstrated significant antimicrobial effects against various bacterial and fungal strains, showcasing the broad potential of such compounds in developing new antimicrobials (T. Ali, M. Assiri, 2021).
Antioxidant Properties
A study on bromophenols, including nitrogen-containing compounds from marine red algae, revealed potent scavenging activity against DPPH radicals. These findings suggest the potential application of such bromophenols, which share structural features with the compound , in food and pharmaceutical fields as natural antioxidants (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012).
Synthesis and Characterization
The synthesis and characterization of fused and spiro heterocycles, including those with bromine elements and complex structures, have been detailed. These processes involve innovative methods such as ultrasonic methods, highlighting the versatility and adaptability of synthetic strategies for such complex molecules (V. Dabholkar, Mihir M. Wadkar, 2009).
Radical Scavenging Activity
Investigations into the radical scavenging activity of bromophenols coupled with nucleoside bases from marine sources have demonstrated the significant antioxidant potential of these compounds. This research underscores the value of bromophenols, which share bromine substituents with the compound of interest, in developing antioxidant agents (Ming Ma, Jielu Zhao, Su-Juan Wang, Shuai Li, Yong-chun Yang, Jiangong Shi, Xiao Fan, Lan He, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-amino-6-(3-bromophenyl)-3-propyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c1-2-6-21-12(17)10-11(19-15(21)23)14(22)20-13(18-10)8-4-3-5-9(16)7-8/h3-5,7H,2,6,17H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNQNSUESWJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-(2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2503808.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
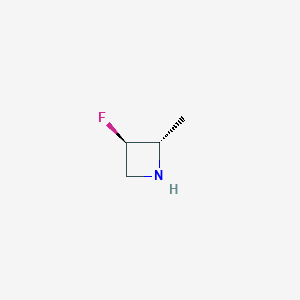
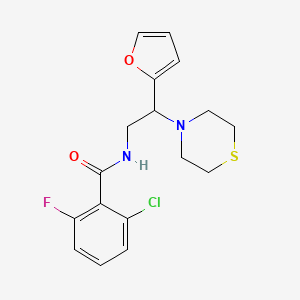
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)
![Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate](/img/structure/B2503814.png)
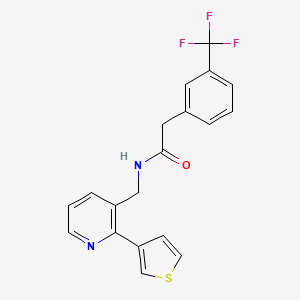
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)

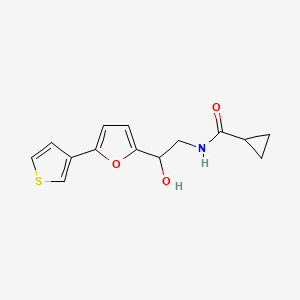
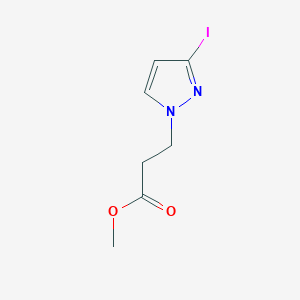
![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-isobutyramido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2503830.png)
